
10-Deazaaminopterin
描述
GNF-PF-173,也称为10-脱氮氨甲喋呤,是一种化学化合物,因其在多个领域的潜在应用而备受科学研究的关注。它是一种氨甲喋呤的衍生物,以其作为叶酸拮抗剂而闻名。 该化合物已被研究用于其潜在的治疗应用,特别是在治疗某些类型的癌症和寄生虫感染方面 .
准备方法
合成路线和反应条件
GNF-PF-173 的合成涉及多个步骤,从市售起始原料开始。 反应条件通常涉及使用强酸和强碱,以及高温以促进所需产物的形成 .
工业生产方法
GNF-PF-173 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以最大程度地提高产率和纯度。 这包括使用大型反应器、精确的温度控制以及高效的纯化技术,例如结晶和色谱 .
化学反应分析
Dihydrofolate Reductase (DHFR) Inhibition
10-Deazaaminopterin inhibits DHFR with Ki = 4.82 pM (vs. methotrexate’s 3.4 pM) . Structural modifications alter potency:
-
10-Ethyl-5-methyl-5,10-dideazaaminopterin : Reduced activity (Ki = 100 pM) .
-
Polyglutamation : Tetraglutamate derivatives show 138-fold higher TMPS inhibition vs. parent compound .
Thymidylate Synthase (TMPS) Inhibition
Inhibition modes vary by derivative:
Compound | Inhibition Type | Ki (μM) |
---|---|---|
This compound | Noncompetitive | 220 |
10-Ethyl-10-deazaaminopterin | Competitive | 410 |
This compound-tetraglutamate | Mixed-type | 1.6 |
Data from human leukemia enzyme assays . |
Decarboxylation & Purification
-
Thermal decarboxylation : Conducted in DMF (80–85°C) or DMSO (60–65°C) to eliminate intermediates .
-
Crystallization : Polymorphic Form SL (10-propargyl derivative) achieved via acetone/DMSO solvent systems; characterized by XRD, DSC, and SEM .
Scale-Up Challenges
-
Early syntheses required 12-step protocols with low yields .
-
Modern routes reduce steps to 5–7 reactions with >75% yields in critical steps .
Mechanistic Insights
科学研究应用
10-Deazaaminopterin and its derivatives, such as 10-propargyl-10-deazaaminopterin (PDX), have been investigated for their applications in treating rheumatoid arthritis and cancer . These compounds function as antifolates .
Scientific Research Applications
Cancer Treatment:
- Non-Small Cell Lung Cancer (NSCLC): PDX has demonstrated efficacy in NSCLC treatment. A Phase II trial showed that some patients experienced major objective responses with a median survival of 13.5 months .
- Lymphoma: 10-propargyl-10-deazaaminopterin can be used to treat lymphomas, including Non-Hodgkin's Lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, Hodgkin's Disease, Burkitt's Lymphoma, cutaneous T cell lymphoma, and primary central nervous system lymphoma .
- Method for assessing sensitivity of a lymphoma: The present invention also provides a method for assessing sensitivity of a lymphoma to treatment with 10-propargyl-lO-deazaaminopterin comprising the steps of (a) obtaining a sample of the lymphoma; (b) determining the amount of reduced folate carrier- 1 enzyme (RFC-1) expressed by the sample, wherein a higher level of expressed RFC-1 is indicative of greater sensitivity to 10-propargyl-lO-deazaaminopterin; and (c) generating a report of the sensitivity of the sample to 10-propargyl- 10- deazaaminopterin .
- Other Cancers: Studies are evaluating PDX in combination with other chemotherapeutic agents for efficacy in treating other cancers . PDX with platinum-based chemotherapeutic agents has been shown to be effective against mesothelioma .
Rheumatoid Arthritis (RA) Treatment:
- Efficacy: this compound has comparable benefits to methotrexate (MTX) in treating RA .
- Safety: this compound has a similar safety profile to methotrexate for RA treatment .
Pharmacokinetics and Combination Therapies:
- Increased Uptake: PDX has superior antitumor efficacy, likely from increased uptake by the RFC-1 folate transporter and greater intracellular polyglutamylation .
- Combination with Probenecid: Co-administration of PDX and probenecid enhances the efficacy of PDX against human solid tumors in vivo .
- Gemcitabine, also referred to as l-(2',2 , -difluoro- ⁇ -D-arabinofuranosyl) cytosine or 2',2'-difluorodeoxycytidine, is a known compound that belongs to the group of medicines called antimetabolites, and can be used in combination therapies .
Clinical Trial Data
Outcome | Result |
---|---|
Objective Response Rate | 10% (95% confidence interval 3-25) |
Stable Disease | 31% |
Median Survival | 13.5 months |
1-Year Survival Rate | 56% |
2-Year Survival Rate | 36% |
Grade 4 Stomatitis | 5% |
Grade 3 Stomatitis | 15% |
Myelosuppression | No clinically significant myelosuppression |
Correlation | AUC correlated with mucositis grade; trend with folate transporter expression |
Parameter | Result |
---|---|
Clinical Improvement | Significant improvement in all measured clinical parameters observed |
Tolerability | Drugs were well-tolerated |
Side Effects | Only one patient (this compound) withdrew due to side effects |
Safety and Efficacy | 10-DAM appears to be as beneficial and as safe as MTX for RA treatment |
Preclinical Studies and Synthesis
<!-- I have looked for case studies, but none are provided in the search results. -->作用机制
GNF-PF-173 的作用机制涉及其作为叶酸拮抗剂的作用。它抑制二氢叶酸还原酶,该酶对于四氢叶酸的合成至关重要。这种抑制会破坏核苷酸的合成,导致 DNA 合成和细胞分裂的抑制。 这种机制在快速分裂的细胞中特别有效,例如癌细胞和某些寄生虫 .
相似化合物的比较
类似化合物
甲氨蝶呤: 另一种用于治疗癌症和自身免疫性疾病的叶酸拮抗剂。
培美曲塞: 一种用于治疗某些类型癌症,特别是肺癌的叶酸拮抗剂。
帕拉特雷昔: 一种用于治疗周围T细胞淋巴瘤的叶酸拮抗剂.
独特性
GNF-PF-173 在其结构和特定作用机制方面是独一无二的。与其他叶酸拮抗剂不同,它具有脱氮修饰,这增强了其对二氢叶酸还原酶的结合亲和力和特异性。 这使其成为有效的抑制剂,在疗效和安全性方面具有潜在优势 .
属性
IUPAC Name |
2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFLRHWJJKLPCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52454-37-2 | |
Record name | NSC311469 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。